molecular formula C2H2N3S- B296123 1H-1,2,3-triazole-5-thiolate

1H-1,2,3-triazole-5-thiolate

Cat. No.: B296123
M. Wt: 100.13 g/mol
InChI Key: LLCOQBODWBFTDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-triazole-5-thiolate is a nitrogen- and sulfur-containing heterocyclic compound that serves as a versatile and critical building block in medicinal chemistry and antibacterial research . This compound is particularly valued for its role as a key precursor in the synthesis of thioacetamide-triazoles (TATs), a novel class of antibacterial agents active against Gram-negative bacteria such as E. coli . Research indicates that the 1,2,3-triazole core is essential for the potency of these compounds, functioning as a prodrug that is activated by the bacterial enzyme cysteine synthase A (CysK) to inhibit growth . Beyond its specific application in antibacterials, 1,2,3-triazole derivatives are widely exploited in drug discovery due to their high chemical stability, resistance to metabolic degradation, and ability to mimic amide bonds or other pharmacophores . This makes the this compound moiety a valuable intermediate for constructing diverse molecular architectures with potential anticancer, anti-inflammatory, and antitubercular activities . The compound enables efficient structure-activity relationship (SAR) studies, allowing researchers to explore modifications on the triazole, thioacetamide, and aryl sections of the molecular scaffold to optimize biological activity and pharmacological properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2N3S-

Molecular Weight

100.13 g/mol

IUPAC Name

2H-triazole-4-thiolate

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-M

SMILES

C1=NNN=C1[S-]

Canonical SMILES

C1=NNN=C1[S-]

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Pathways for 1h 1,2,3 Triazole 5 Thiolate Analogs

Classical Synthetic Routes to Triazole Thiolates

Traditional methods for constructing the triazole thiolate core often rely on cyclization reactions of linear precursors or multi-step sequences that build the heterocyclic ring.

The cyclization of thiosemicarbazide (B42300) derivatives is a foundational method for synthesizing triazole-thiol compounds. This approach typically involves the intramolecular condensation of a 1-acylthiosemicarbazide or a related precursor. The reaction conditions, particularly the pH, are critical in directing the cyclization pathway.

Alkaline-Mediated Cyclization : Treatment of acylthiosemicarbazides with a base, such as aqueous sodium hydroxide (B78521) (NaOH), is a common and effective method for forming 1,2,4-triazole-3-thiolates. researchgate.netlew.ro The reaction proceeds through the formation of a thiolate intermediate, which, upon intramolecular nucleophilic attack and subsequent dehydration, yields the stable triazole ring. researchgate.net For instance, N1-acylthiosemicarbazides can be cyclized in NaOH solution to afford the corresponding mercaptotriazoles. lew.ro

Acid-Mediated Cyclization : While acidic conditions can also induce cyclization, the outcome is often more complex. The use of strong acids like concentrated sulfuric acid (H₂SO₄) can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives as the major product. lew.roptfarm.pl The preferential formation of the triazole-thiol over the thiadiazole in acidic media requires careful control of reaction parameters, such as maintaining low temperatures (0–5°C) and short reaction times.

The choice of cyclization medium is therefore a crucial factor that determines the final heterocyclic system. Alkaline conditions generally favor the formation of 1,2,4-triazoles, whereas acidic conditions often lead to 1,3,4-thiadiazoles. ptfarm.pl

Multi-step synthesis provides a versatile platform for accessing structurally complex 1H-1,2,3-triazole-5-thiolate analogs. These strategies allow for the introduction of various substituents and functional groups through a sequence of well-established reactions.

A common multi-step pathway involves:

Preparation of a Hydrazide : Starting from a carboxylic acid, the corresponding hydrazide is synthesized. lew.ro

Formation of Thiosemicarbazide : The hydrazide is reacted with an isothiocyanate to form the key N1-acylthiosemicarbazide intermediate. lew.ronih.gov

Cyclization : The thiosemicarbazide is then cyclized, typically under basic conditions, to yield the desired triazole-thiol ring system. nih.gov

An alternative strategy involves synthesizing the core triazole-thiolate heterocycle first and then functionalizing it. For example, sodium this compound can be used as a nucleophile to react with various electrophiles, such as chloroacetamide derivatives. wustl.edu This approach allows for the late-stage introduction of diverse side chains onto the sulfur atom of the triazole ring. wustl.edumdpi.com Some syntheses may involve four or more steps to build the final molecule, including the formation of intermediates and subsequent reduction or substitution reactions to achieve the target structure. lew.ronih.gov

Modern Catalytic Approaches for 1,2,3-Triazole Scaffold Construction

Modern synthetic chemistry has introduced powerful catalytic methods for the construction of the 1,2,3-triazole ring. These reactions, often part of the "click chemistry" paradigm, offer high yields, excellent regioselectivity, and broad functional group tolerance. acs.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry and the most widely used method for synthesizing 1,2,3-triazoles. nih.govwikipedia.org The reaction joins an organic azide (B81097) with a terminal alkyne to exclusively produce the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govbeilstein-journals.org This high regioselectivity is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers. wikipedia.orgbeilstein-journals.org

The CuAAC reaction is remarkably robust, proceeding under mild conditions, often at room temperature and in aqueous solutions, and it tolerates a wide array of functional groups. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. beilstein-journals.org This methodology has been successfully applied to the synthesis of triazoles with sulfur-containing functionalities. A notable example is the synthesis of 1H-1,2,3-triazole-4,5-dithiols, where CuAAC is used to construct the triazole ring before the subsequent generation of the thiol groups. mdpi.com

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Azide SubstrateAlkyne SubstrateCatalyst SystemConditionsYieldReference
Benzyl AzidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat, Room Temp, 5 minQuantitative acs.org
Phenyl Azide4-Ethynyltoluene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat, Room Temp, 30 min>99% acs.org
2,4-dimethoxybenzyl azideBis(benzylsulfanyl)acetylene[(NHC)CuI]CH₂Cl₂, Room TempModerate mdpi.com

While CuAAC is dominant, other transition metals, particularly ruthenium and iridium, have emerged as powerful catalysts for azide-alkyne cycloadditions, offering complementary regioselectivity.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Ruthenium(II) complexes, such as [Cp*RuCl] compounds, catalyze the reaction between azides and terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This outcome is complementary to the 1,4-regioselectivity of CuAAC. organic-chemistry.orgchesci.com A key advantage of RuAAC is its ability to effectively catalyze reactions with internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation that is not feasible with standard CuAAC conditions. organic-chemistry.orgacs.org The mechanism is proposed to involve the formation of a ruthenacycle intermediate. organic-chemistry.org

Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) : Iridium catalysts also facilitate [3+2] cycloaddition reactions with high efficiency and regioselectivity. acs.orgnih.gov Iridium-catalyzed reactions are particularly noteworthy for their ability to engage thioalkynes. dntb.gov.ua The Iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) provides a direct route to fully substituted, sulfur-containing 1,2,3-triazoles with excellent control over the product's structure. nih.govdntb.gov.ua This method is effective for various azide compounds and allows for the facile synthesis of complex triazoles. dntb.gov.uarsc.org

Table 2: Examples of Ruthenium- and Iridium-Catalyzed Cycloaddition Reactions
Catalyst TypeSubstratesKey FeatureProductReference
Ruthenium (RuAAC)Azides + Terminal AlkynesComplements CuAAC1,5-disubstituted-1,2,3-triazoles organic-chemistry.orgacs.org
Ruthenium (RuAAC)Azides + Internal AlkynesBroader alkyne scope than CuAAC1,4,5-trisubstituted-1,2,3-triazoles organic-chemistry.orgacs.org
Iridium (IrAAC)Azides + YnamidesMild, aqueous, bioorthogonal conditions5-amido fully substituted 1,2,3-triazoles acs.orgacs.org
Iridium (IrAAC)Azides + ThioalkynesDirect incorporation of sulfurFully substituted S-containing triazoles nih.govdntb.gov.ua

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols that minimize waste, avoid harsh reagents, and reduce energy consumption.

Ultrasound-Assisted Synthesis : The use of ultrasound irradiation has been shown to be an effective green methodology for synthesizing triazole derivatives. mdpi.comnih.gov Sonication can significantly accelerate reaction rates, leading to shorter reaction times and often resulting in higher product yields compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives in high yields (75–89%). mdpi.comnih.gov The methodology is valued for its simple implementation, enhanced selectivity, and cleaner reaction profiles. nih.gov

Catalyst-Free Synthesis : While many modern methods rely on metal catalysts, some protocols have been developed that proceed without a catalyst. For instance, a metal-free, solvent-free synthesis of 5-thiolated 1,2,3-triazoles has been reported, representing a significant step towards more environmentally benign synthetic routes. acs.org These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as heating in a suitable solvent or using a promoting medium like an ionic liquid.

Derivatization Strategies of the this compound Moiety

The functionalization of the this compound scaffold is primarily centered on the nucleophilic character of the sulfur and nitrogen atoms. These sites provide opportunities for building molecular complexity and modulating the electronic and steric properties of the resulting analogs.

The sulfur atom of the triazole-thiolate is a potent nucleophile, making S-alkylation a common and efficient derivatization strategy. This reaction typically involves the treatment of the triazole-thiol or its corresponding thiolate salt with an electrophilic alkylating agent, such as an alkyl halide. While extensive research exists for the 1,2,4-triazole (B32235) isomer, the principles are applicable to 1,2,3-triazole-5-thiolates.

The alkylation of the sodium salt of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol with alkyl iodides readily yields the corresponding 5-alkylthio derivatives. nih.gov Similarly, S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been successfully achieved using 2-bromo-1,1-diethoxyethane in the presence of a base like cesium carbonate, producing the S-alkylated product in an 84% yield. mdpi.com This reaction proceeds through a standard nucleophilic substitution mechanism at the sulfur atom. mdpi.com

Phase transfer catalysis (PTC) offers an alternative effective method for S-alkylation, enhancing yields and reaction times under milder conditions. For instance, bis-1,2,4-triazole thiols can be S-alkylated with 2-chloro-N-arylacetamides using a solid phase of potassium carbonate, an organic layer of dioxane, and tetrabutyl ammonium (B1175870) bromide as the catalyst.

The following table summarizes various S-alkylation reactions on triazole-thiol scaffolds.

Starting MaterialAlkylating AgentBase/CatalystProductYield (%)Ref
3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol sodium saltAlkyl iodidesN/A5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoleN/A nih.gov
4,5-diphenyl-4H-1,2,4-triazole-3-thiol2-bromo-1,1-diethoxyethaneCesium Carbonate2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1,1-diethoxyethane84% mdpi.com
5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)2-chloro-N-(o-tolyl)acetamideK₂CO₃ / Tetrabutyl ammonium bromide2,2'-((butane-1,4-diylbis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))bis(N-(o-tolyl)acetamide)High

Direct functionalization of the nitrogen atoms of the 1,2,3-triazole ring presents a significant challenge due to the presence of three potential nucleophilic nitrogen sites, which can lead to a mixture of N1, N2, and N3 regioisomers. scielo.br The regioselectivity of such reactions is highly dependent on factors like the nature of the electrophile, solvent, base, and the presence of catalysts. scielo.br

Despite these challenges, regioselective N-alkylation has been achieved under specific conditions. For N-alkylation of the parent 1H-1,2,3-triazole, a key strategy involves introducing a removable directing group onto the triazole ring. For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF selectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This bromo-directing strategy effectively suppresses undesired alkylation pathways, ensuring high regioselectivity for the N2 position. organic-chemistry.org Gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have also been developed to synthesize N2-alkyl-substituted products selectively. nih.gov

In systems where the sulfur is already alkylated, subsequent modifications at the ring nitrogens can be performed. Acylation is a common modification. For example, after S-methylation of 3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, the resulting S-methylated triazole can undergo N-acylation with various acyl chlorides to yield 1-acyl derivatives. nih.gov This two-step process—S-alkylation followed by N-acylation—allows for the synthesis of diversely functionalized triazole compounds.

The table below details examples of N-functionalization on triazole rings.

Starting MaterialReagentConditions/CatalystProduct TypeRegioselectivityRef
4-bromo-NH-1,2,3-triazoleAlkyl halidesK₂CO₃ in DMF2-Alkyl-4-bromo-1,2,3-triazoleN2-selective organic-chemistry.org
NH-1,2,3-triazoleVinyl etherPh₃PAuCl / AgNTf₂N2-alkyl-1,2,3-triazoleN2-selective nih.gov
3-(3,4-dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazoleAcyl chloridesN/A1-Acyl-3-(3,4-dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazoleN1-acylated nih.gov

The synthesis of Schiff bases requires the presence of a primary amino group on the triazole scaffold. Therefore, this derivatization strategy is applicable to amino-substituted analogs of this compound. The reaction involves the condensation of the amino group with an aldehyde or a ketone, typically under reflux conditions, to form an imine or azomethine group (-C=N-).

Schiff bases derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. The synthesis of new Schiff bases has been reported from the reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aromatic aldehydes. Similarly, Schiff bases of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol were prepared by condensation with different aromatic aldehydes, yielding stable compounds that were soluble in polar solvents like methanol (B129727) and DMSO.

The following table presents examples of Schiff base formation from amino-triazole precursors.

Amino-Triazole PrecursorAldehyde/KetoneSolvent/ConditionsProduct TypeRef
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolAromatic aldehydesReflux4-(Arylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thioneBenzaldehyde (B42025) and substituted benzaldehydesN/A3-((Benzylideneamino)amino)-4-amino-1H-1,2,4-triazole-5(4H)-thione
3-Amino-1,2,4-triazole-5-thiolVarious benzaldehyde derivativesPiperidinePiperidinium 3-((arylideneamino)amino)-1,2,4-triazole-5-thiolate

Advanced Spectroscopic and Structural Elucidation Techniques in Triazole Thiolate Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For 1H-1,2,3-triazole-5-thiolate, ¹H and ¹³C NMR are fundamental for confirming the presence of the triazole ring and for studying dynamic processes such as tautomerism.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the protons within a molecule. In the case of 1H-1,2,3-triazole derivatives, the chemical shift of the triazole ring proton is a key diagnostic signal. For instance, the ¹H NMR spectrum of 17α-(2H-2,3,4-triazolyl)-estradiol shows a singlet for the triazole C-H proton at 8.95 ppm and a broad singlet for the N-H proton at a significantly downfield shift of 14.69 ppm. nih.gov Similarly, a derivative of metronidazole (B1676534) containing a 1H-1,2,3-triazole ring exhibited a singlet at 7.99 ppm corresponding to the triazole proton. nih.gov The position of this signal can be influenced by the solvent and the substituents on the triazole ring. For example, in a study of 1-allyl-4-(2-aminophenoxy)methyl-1H-1,2,3-triazole, the triazole proton signal appeared at 7.60 ppm in CDCl₃. mdpi.com

Compound/DerivativeSolventTriazole C-H Proton (ppm)Triazole N-H Proton (ppm)Reference
17α-(2H-2,3,4-triazolyl)-estradiolDMSO-d₆8.95 (s)14.69 (br s) nih.gov
1H-1,2,3-triazole derivative of metronidazole-7.99 (s)- nih.gov
1-allyl-4-(2-aminophenoxy)methyl-1H-1,2,3-triazoleCDCl₃7.60 (s)- mdpi.com
1-allyl-4-(4-aminophenoxy)methyl-1H-1,2,3-triazoleCDCl₃7.54 (s)- mdpi.com
2-OH 17-clickCD₃OD7.65 (br s)- nih.gov
4-OH 17-clickCD₃OD7.64 (br s)- nih.gov

s = singlet, br s = broad singlet

Compound/DerivativeSolventTriazole C4 (ppm)Triazole C5 (ppm)Reference
1-allyl-4-(2-aminophenoxy)methyl-1H-1,2,3-triazoleCDCl₃122.71144.38 mdpi.com
1-allyl-4-(4-aminophenoxy)methyl-1H-1,2,3-triazoleCDCl₃122.76144.56 mdpi.com
1-benzyl-4-(4-aminophenoxy)methyl-1H-1,2,3-triazoleCDCl₃121.48144.02 mdpi.com
Tetra-n-butylammonium-1-(2,6-dimethylphenyl)-4-(2-(trimethylsilyl)ethylsulfanyl)-1H-1,2,3-triazole-5-thiolateC₆D₆146.0128.6 rsc.org

Temperature-dependent NMR studies are crucial for investigating dynamic processes such as tautomerism and restricted rotation. In 1H-1,2,3-triazoles, the proton on the nitrogen can exist in equilibrium between the N1 and N2 positions, leading to different tautomeric forms. researchgate.netacs.org Variable temperature ¹H NMR experiments on a p-nitrophenyl, S-propargyl 1,2,4-triazole (B32235) showed that as the temperature increased, the separation between the NH signals decreased and the signals for the propargyl group and aromatic protons sharpened, indicating a dynamic equilibrium. ncl.res.in Such studies can help determine the predominant tautomer in solution and the energy barriers associated with their interconversion. researchgate.net For instance, temperature-dependent ¹H NMR studies of 1,2,3-triazoles in different solvents indicated that the 2H-tautomer was predominant. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR, is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of key functional groups in this compound and its derivatives. The presence of a thiol (S-H) or thione (C=S) group is a central aspect of its chemistry. The IR spectrum of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol showed a band at 2736 cm⁻¹ attributed to the S-H stretch, while the C=N stretch of the triazole ring was observed at 1645 cm⁻¹ and the C-S stretch at 673 cm⁻¹. d-nb.info In another study, the FT-IR spectrum of a substituted 1,2,4-triazole-5(4H)-thione showed a characteristic N-H stretching mode at 3290 cm⁻¹. najah.edu The synthesis of ω-bromoacetoacetanilides, precursors to triazole derivatives, was confirmed by the presence of C=O stretching vibrations around 1707 cm⁻¹ and 1666 cm⁻¹. nih.gov

Functional GroupVibrational ModeWavenumber (cm⁻¹)Compound ContextReference
N-HStretch32904-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione najah.edu
S-HStretch27364-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol d-nb.info
C=N (triazole)Stretch16454-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol d-nb.info
C-SStretch6734-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol d-nb.info
C=OStretch~1707, ~1666ω-bromoacetoacetanilides nih.gov
C≡NStretch2256Derivative of 1H-1,2,3-triazole-4,5-dithiolate rsc.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For triazole-thiolate derivatives, the UV-Vis spectrum can reveal transitions associated with the aromatic triazole ring and the sulfur-containing functional groups. The UV-Vis spectrum of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione showed absorption peaks at 227, 232, 237, 255, and 302 nm. researchgate.net The bands at shorter wavelengths are typically due to n → π* transitions, while those at longer wavelengths correspond to π → π* transitions. researchgate.net In a study of tetra-n-butylammonium-1-(2,6-dimethylphenyl)-4-(2-(trimethylsilyl)ethylsulfanyl)-1H-1,2,3-triazole-5-thiolate, UV-Vis absorption bands were observed at 210 nm and 262 nm in acetonitrile. rsc.org The complex of this ligand with nickel, tetraethylammonium[bis(1-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4,5-dithiolato)nickelate(II)], exhibited absorption maxima at 518 nm, 645 nm, and 988 nm in methanol (B129727). rsc.org

Compound/DerivativeSolventλmax (nm)Type of Transition (if assigned)Reference
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione-227, 232, 237, 255, 302n → π* and π → π* researchgate.net
Tetra-n-butylammonium-1-(2,6-dimethylphenyl)-4-(2-(trimethylsilyl)ethylsulfanyl)-1H-1,2,3-triazole-5-thiolateMeCN210, 262- rsc.org
Tetraethylammonium[bis(1-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4,5-dithiolato)nickelate(II)]MeOH518, 645, 988- rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound and its derivatives, providing critical information on molecular weight and fragmentation patterns that aids in structural elucidation. The ionization method and the nature of substituents on the triazole ring significantly influence the fragmentation pathways.

Under Electron Impact (EI) conditions, 1,2,3-triazoles typically exhibit strong molecular ion peaks (P⁺). rsc.org The subsequent fragmentation is heavily dependent on the nature of the substituents on the ring. rsc.org Common fragmentation pathways for substituted 1,2,3-triazoles include the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN). rsc.org For instance, the fragmentation of certain 1,2,3-triazoles can produce ions corresponding to [P– N₂]⁺ or [P– HCN]⁺. rsc.org The base peak in the spectrum can vary, sometimes corresponding to a substituent fragment rather than the heterocyclic core. rsc.org

In the analysis of S-alkyl bis-1,2,4-triazoles, hard ionization with electron impact leads to significant weakening of single bonds, influencing the fragmentation pattern. dergipark.org.tr For example, the mass spectrum of 4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol shows a molecular ion peak at m/z 305.0. dergipark.org.tr

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing triazole-thiolate compounds, often coupled with liquid chromatography. zsmu.edu.uamdpi.com ESI-MS is particularly useful for identifying molecular ions, often as protonated molecules [M+H]⁺, and for studying non-covalent complexes. zsmu.edu.uamdpi.comnih.gov

In a study of 1,2,3-triazole derivatives of 8-hydroxyquinoline, ESI-MS was used to confirm the molecular weight of the synthesized compounds, with one compound showing a molecular ion peak at m/z 480.14. nih.gov High-resolution mass spectrometry with ESI (ESI-HRMS) has been employed to detect the products of thiol-yne click reactions in complex matrices like petroleum, demonstrating its sensitivity for low-concentration analytes. mdpi.com For instance, the analysis of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles by ESI-HRMS in positive ion mode was crucial for their characterization. mdpi.comsemanticscholar.org

The table below summarizes ESI-MS data for a derivative of 1H-1,2,3-triazole-5-thiol.

CompoundMolecular FormulaCalculated m/zObserved [M+H]⁺Reference
N-(4-methoxybenzyl)-1,2,3-triazole-5-thiolate derivativeNot SpecifiedNot Specified356 mdpi.com

This interactive table provides a summary of ESI-MS data for a specific triazole-thiolate derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable triazole-thiolate derivatives. The chromatographic behavior and mass spectral data are key parameters for analysis. researchgate.net The nature of substituents on the triazole ring significantly affects the retention time and chromatographic response. researchgate.net For example, phenyl and alkyl substituents on the triazole ring can lead to a strong response in GC-MS analysis. researchgate.net

GC-MS has been successfully applied to confirm the structure of newly synthesized S-derivatives of 1,2,4-triazoles and to study their fragmentation pathways under hard ionization. dergipark.org.tr The analysis of various S-substituted bis-1,2,4-triazoles by GC-MS confirmed the structures of the synthesized compounds, with the mass spectra showing molecular ion peaks corresponding to their calculated molecular weights. dergipark.org.trpensoft.net For instance, in the analysis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, GC-MS confirmed the presence of individual peaks for the synthesized compounds with mass spectra showing a molecular peak corresponding to the exact theoretical mass. researchgate.net

The following table presents GC-MS data for selected 1,2,4-triazole-3-thiol derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed m/z (M⁺)Reference
4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiolC₁₁H₁₁N₇S₂305.38305.0 dergipark.org.tr
4-(5-(((4-Methyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-1H-1,2,4-triazol-3-yl)pyridineC₁₅H₁₉N₇S₂361.49347 dergipark.org.tr

This interactive table showcases GC-MS data for specific triazole-thiolate derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of triazole-thiolate compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.govmdpi.com This technique is routinely used to confirm the purity and identity of synthesized triazole derivatives. nih.gov

For instance, the individuality and purity of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were confirmed by LC-MS. nih.gov In another study, LC-MS analysis of newly synthesized (1,2,4-triazol-3(2H)-yl)methylthiopyrimidines was performed on an Agilent 1260 Infinity HPLC system, confirming the formation of the desired products. mdpi.com LC-MS/MS has also been utilized for the analysis of triazole-thiol derivatives, providing detailed structural information through fragmentation studies. mdpi.com

The PubChem database contains LC-MS data for 1H-1,2,3-triazol-5-ol, a related compound, showing a precursor m/z of 86.0349 for the [M+H]⁺ adduct under positive ESI mode. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives.

Single crystal X-ray diffraction provides unparalleled detail about the molecular geometry and packing of triazole-thiolate compounds in the solid state. This technique has been instrumental in confirming the tautomeric forms and understanding the coordination behavior of these molecules.

For example, the crystal structure of a derivative, 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, was determined to have a monoclinic space group P2₁/n. vulcanchem.com The analysis revealed the presence of N–H···S and N–H···N hydrogen bonds, which form inversion dimers. vulcanchem.com In another study, the single crystal X-ray diffraction of 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol confirmed its structure and revealed stabilization through various intermolecular interactions, including O-H…S, C-H…F, and C-H…S bonds. ias.ac.in

The structure of metal complexes involving triazole-thiolate ligands has also been extensively studied. The single crystal X-ray diffraction of nickel and palladium complexes with 1H-1,2,3-triazole-4,5-dithiolate ligands provided full structural characterization. rsc.org Similarly, the structures of various transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid have been elucidated, revealing different dimensionalities from discrete mononuclear complexes to layered materials. mdpi.com

The table below presents selected crystallographic data for a 1,2,4-triazole-5(4H)-thione derivative.

ParameterValueReference
Space groupP2₁/n vulcanchem.com
a (Å)7.352(1) vulcanchem.com
b (Å)12.597(2) vulcanchem.com
c (Å)14.896(3) vulcanchem.com
β (°)97.76(3) vulcanchem.com
V (ų)1364.2(4) vulcanchem.com
Z4 vulcanchem.com
R factor0.039 vulcanchem.com

This interactive table displays key crystallographic parameters for a specific triazole-thione derivative.

Tautomerism and Isomerism in 1h 1,2,3 Triazole 5 Thiolate Systems

Thiol-Thione Tautomerism: Equilibrium and Factors Influencing Stability

1H-1,2,3-triazole-5-thiolate exists in a dynamic equilibrium between two primary tautomeric forms: the thiol form (1H-1,2,3-triazole-5-thiol) and the thione form (1,2-dihydro-1,2,3-triazole-5-thione). This equilibrium, known as thiol-thione tautomerism, is a type of prototropic tautomerism where a proton migrates between the sulfur and a nitrogen atom of the triazole ring.

The stability of these tautomers and the position of the equilibrium are influenced by several factors:

Solvent Polarity: The nature of the solvent plays a crucial role. In neutral and acidic media, the thione form is generally more prevalent. jocpr.com However, in alkaline solutions, the equilibrium tends to shift towards the formation of the thiol(ate) form. jocpr.com Theoretical studies using the polarizable continuum model (PCM) approximation have been employed to investigate solvent effects on proton transfer reactions. researchgate.net

Intermolecular Interactions: In the solid state, intermolecular forces, particularly hydrogen bonding, are critical in stabilizing one tautomer over the other. najah.edu X-ray diffraction studies are instrumental in determining the favored tautomeric structure in the crystalline form. najah.edu Dimeric structures, formed through hydrogen bonding, can also affect the tautomeric equilibrium. kuleuven.be

Substituents: The nature of substituents on the triazole ring can influence the electronic distribution and, consequently, the relative stability of the tautomers.

Temperature: Temperature can affect the equilibrium, with changes in temperature potentially shifting the balance between the thiol and thione forms.

In many cases, both in the condensed phase and in solutions, the thione form is reported to be the dominant species at equilibrium. jocpr.com The greater stability of the thione form can sometimes be attributed to a larger resonance energy. kuleuven.be

Table 1: Factors Influencing Thiol-Thione Tautomeric Equilibrium

FactorInfluence on Equilibrium
Solvent Polar solvents can stabilize the more polar tautomer. Alkaline conditions favor the thiolate form. jocpr.com
Physical State In the solid state, crystal packing and hydrogen bonding dictate the predominant form. najah.edu
Substituents Electron-donating or withdrawing groups on the triazole ring alter the electron density and relative stability of tautomers.
Temperature Can shift the equilibrium position.

Intramolecular Proton Transfer Mechanisms

The interconversion between the thiol and thione tautomers occurs via proton transfer. This can happen through both intramolecular and intermolecular pathways.

Intramolecular Single Proton Transfer (SPTR): In this mechanism, a proton moves directly from the nitrogen to the sulfur atom (or vice versa) within the same molecule. najah.edu Computational studies, including density functional theory (DFT), have been used to model the reaction path and calculate the energy barriers for this intramolecular migration. najah.edu

Intermolecular Double Proton Transfer (DPTR): This mechanism involves a dimeric complex where two molecules exchange protons simultaneously. Computational studies on 1,2,3-triazoles suggest that intermolecular double proton transfer is often preferred over an intramolecular single proton transfer mechanism. researchgate.net

Solvent-Assisted Proton Transfer: Solvent molecules can actively participate in the proton transfer process by forming a bridge between the proton donor and acceptor sites, thereby lowering the activation energy for the tautomerization. researchgate.netncl.res.in Water, for instance, can play a significant role in facilitating proton transfer. ncl.res.in

Hartree-Fock ab initio and density functional theory calculations have highlighted the vital role of both intra- and intermolecular proton transfer in the properties of triazole-based systems. scilit.com

Regioselective Isomer Formation in Synthetic Pathways

The synthesis of substituted 1,2,3-triazoles can lead to the formation of different regioisomers. The regioselectivity of these reactions is a key consideration in synthetic chemistry.

[3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a fundamental method for synthesizing 1,2,3-triazoles. mdpi.com Uncatalyzed cycloadditions often result in a mixture of 1,4- and 1,5-disubstituted regioisomers. rsc.org

Catalysis for Regiocontrol:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly regioselective, yielding predominantly the 1,4-disubstituted isomer. mdpi.commdpi.com

Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer. mdpi.com

Directed Lithiation/Substitution: The regioselective deprotonation of a C-H bond on the triazole ring, followed by reaction with an electrophile, can also be used to introduce substituents at specific positions. For instance, the greater resonance stabilization of a carbanion at the 5-position can lead to preferential substitution at this site. mdpi.com

Alkylation Reactions: The alkylation of S-substituted 1,2,4-triazoles, which have multiple nucleophilic nitrogen atoms, can lead to different N-alkylated isomers. nih.gov The regioselectivity of such reactions can be influenced by steric effects. nih.gov

Studies on the regioselective reduction of 1,2,3-triazole diesters have shown that the ester group at the C(5) position is more reactive towards reduction than the one at the C(4) position, a selectivity attributed to lower electron densities at the C(5) position. mdpi.com

Experimental and Computational Validation of Tautomeric Forms

A combination of experimental techniques and computational methods is employed to identify and characterize the tautomeric forms of this compound and its derivatives.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. nih.govnih.gov The chemical shifts of protons and carbons can provide evidence for the predominant tautomeric form. mdpi.com However, if the tautomeric exchange is rapid on the NMR timescale, averaged signals may be observed. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between the thiol (S-H stretching) and thione (C=S stretching) forms. science.gov

UV-Vis Spectroscopy: The electronic transitions, and thus the absorption spectra, differ between the thiol and thione tautomers. jocpr.comscience.gov

X-ray Crystallography: This technique provides definitive evidence for the tautomeric form present in the solid state by precisely locating the positions of atoms, including the hydrogen atom involved in the tautomerism. najah.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can be used to separate and identify tautomers in a mixture, providing quantitative information about their relative abundance. jocpr.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries, relative energies, and vibrational frequencies of the different tautomers. najah.eduscience.gov This allows for the prediction of the most stable tautomer in the gas phase or in different solvent environments. najah.edu

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), can provide very accurate energetic and structural information. kuleuven.benih.gov

Time-Dependent DFT (TD-DFT): This method is used to simulate UV-Vis spectra, which can then be compared with experimental data to aid in the assignment of tautomeric forms. mdpi.com

By correlating experimental data with theoretical calculations, a comprehensive understanding of the tautomeric and isomeric behavior of this compound systems can be achieved. nih.govmdpi.com

Coordination Chemistry and Ligand Design Principles for 1h 1,2,3 Triazole 5 Thiolate

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H-1,2,3-triazole-5-thiolate ligands typically involves the reaction of a deprotonated form of the ligand with a suitable metal salt or precursor. The resulting complexes are characterized by a suite of analytical techniques to elucidate their structure, bonding, and electronic properties.

Transition Metal Complexes (e.g., Co, Ni, Pd, Pt, Ti)

A variety of transition metal complexes featuring 1H-1,2,3-triazole-4,5-dithiolate ligands have been synthesized and characterized. These include complexes with both first-row and group 10 transition metals. mdpi.com Synthetic routes often involve the in situ deprotection and deprotonation of S-protected triazole precursors followed by reaction with a metal complex moiety. mdpi.comresearchgate.net

Examples of synthesized complexes include those with [(dppe)M] (where M = Ni, Pd, Pt; dppe = bis(diphenylphosphanyl)ethane), [(PPh3)2Pt], and [(η5-C5H5)Co] fragments. mdpi.comresearchgate.net Titanium complexes of the type [(η5-C5H5)2Ti(tazdt)] have also been prepared. rsc.org The structures of these compounds are often confirmed by single-crystal X-ray diffraction (XRD), while spectroscopic methods like NMR, UV-Vis, and cyclic voltammetry are used to probe their electronic properties. mdpi.comrsc.org

Table 1: Examples of Transition Metal Complexes with 1H-1,2,3-triazole-dithiolate Ligands
Complex FormulaMetal CenterAncillary LigandsCharacterization Methods
[(η5-C5H5)2Ti(tazdt)]Tiη5-C5H5XRD, DSC-TGA
[(dppe)Ni(tazdt)]Ni(II)dppeXRD, CV, UV-Vis, EPR, NMR
[(dppe)Pd(tazdt)]Pd(II)dppeXRD, CV, UV-Vis
[(PPh3)2Pt(tazdt)]Pt(II)PPh3XRD, NMR
[(η5-C5H5)Co(tazdt)]Co(III)η5-C5H5XRD, NMR, UV-Vis

tazdt = 1H-1,2,3-triazole-4,5-dithiolate; dppe = bis(diphenylphosphanyl)ethane; PPh3 = triphenylphosphine; η5-C5H5 = cyclopentadienyl; CV = Cyclic Voltammetry; EPR = Electron Paramagnetic Resonance; DSC-TGA = Differential Scanning Calorimetry-Thermogravimetric Analysis.

Homo- and Heteroleptic Coordination Compounds

Both homoleptic and heteroleptic complexes of 1H-1,2,3-triazole-thiolate ligands have been reported. Homoleptic complexes are those in which all ligands attached to the central metal atom are identical. unacademy.com An example is the formation of homoleptic nickel complexes with the formula (NBu4)n[Ni(tazdt)2], where n can be 1 or 2. rsc.org

Electronic and Structural Properties of Triazole-Thiolate Metal Complexes

The electronic and structural characteristics of metal complexes featuring the this compound ligand framework are deeply influenced by the identity of the central metal ion and the subtle interplay of intermolecular forces. These factors govern the coordination geometry, the nature of electronic transitions, and the propensity for self-organization into dimeric or higher-order structures. The related 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) ligand, in particular, is noted for the non-innocent character of its dithiolene unit, which imparts unique electronic properties to its metal complexes. mdpi.com

Influence of Metal Centers on Electronic Structure

The selection of the metal center significantly shapes the electronic structure of 1H-1,2,3-triazole-thiolate complexes. This influence can be systematically probed through spectroscopic and electrochemical methods, such as UV/Vis spectroscopy and cyclic voltammetry. mdpi.comrsc.org Comparative studies on a series of complexes with the general formula [(dppe)M(tazdt)], where M represents Ni(II), Pd(II), or Pt(II), and dppe stands for 1,2-bis(diphenylphosphino)ethane, have highlighted clear distinctions in their electronic absorption spectra and redox behaviors.

The spectroscopic and electrochemical data for a series of Group 10 metal complexes with a 1H-1,2,3-triazole-4,5-dithiolate ligand are detailed in the tables below.

Table 1: UV/Vis Absorption Data for [(dppe)M(tazdt)] Complexes

ComplexMetal Centerλmax (nm)
6Ni(II)386, 488
7Pd(II)360, 432
8Pt(II)342, 411
Data sourced from Chemistry 2023, 5, 1271–1287. researchgate.net

Table 2: Cyclic Voltammetry Data for [(dppe)M(tazdt)] Complexes

ComplexMetal CenterE1/2 (V vs. Fc/Fc+)
6Ni(II)-0.99
7Pd(II)-0.92
8Pt(II)-0.81
Data sourced from Chemistry 2023, 5, 1271–1287. researchgate.net

The UV/Vis spectra indicate a bathochromic shift (a shift to longer wavelengths) of the absorption maxima when progressing from Pt(II) to Pd(II) and further to Ni(II). researchgate.net This trend is consistent with a decrease in the ligand field splitting energy for the lighter metals in the group. In contrast, the cyclic voltammetry data show a move towards more negative reduction potentials down the group from Pt(II) to Ni(II), which implies that the complexes become progressively easier to reduce. researchgate.net

Dimerization Equilibria in Coordination Compounds

Certain metal complexes of 1H-1,2,3-triazole-thiolates can exist in a dynamic equilibrium between their monomeric and dimeric forms. mdpi.com This behavior is heavily dependent on the electron configuration of the metal center and the steric demands of the surrounding ligands. A prominent illustration of this is the Co(III) complex, [(η⁵-C₅H₅)Co(tazdt)]. mdpi.com

In the solid state, this cobalt complex adopts a dimeric structure where a sulfur atom from an adjacent dithiolate unit coordinates to the neighboring cobalt center, and this interaction is reciprocated. mdpi.com This dimerization enables each Co(III) center to attain a stable 18-valence electron count. mdpi.com In contrast, the monomeric species is a less stable 16-valence electron complex. mdpi.com Such monomer-dimer equilibria are a common feature in the chemistry of related [(η⁵-C₅H₅)Co(dithiolene)] complexes. mdpi.com

The equilibrium between the monomer and dimer in solution can be effectively studied using temperature-dependent UV/Vis and NMR spectroscopy. mdpi.comresearchgate.net An increase in temperature shifts the equilibrium in favor of the monomeric form, which is reflected by discernible changes in the spectroscopic data. researchgate.net

Table 3: Thermodynamic Parameters for the Monomer/Dimer Equilibrium of [(η⁵-C₅H₅)Co(tazdt)]

Thermodynamic ParameterValue
ΔH°-45.0 ± 2.0 kJ·mol-1
ΔS°-121 ± 6 J·mol-1·K-1
ΔG°298-8.9 ± 0.2 kJ·mol-1
Data sourced from Chemistry 2023, 5, 1271–1287. researchgate.net

The negative enthalpy change (ΔH°) signifies that the dimerization is an exothermic process, thus favoring the formation of the dimer at lower temperatures. The negative entropy change (ΔS°) is in line with the association of two molecules into a single, more ordered entity. researchgate.net Further evidence for this equilibrium is provided by temperature-dependent ¹H NMR spectra, which show distinct sets of signals for both the monomer and the dimer, with their relative intensities varying with temperature. researchgate.net

Theoretical and Computational Investigations of 1h 1,2,3 Triazole 5 Thiolate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the stable three-dimensional arrangement of atoms in a molecule and understanding its potential chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized geometry and electronic structure of molecules. For derivatives of triazole-thiol, DFT calculations have been employed to investigate their molecular structures. These optimizations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

In studies of related 1,2,4-triazole-3-thiol derivatives, DFT calculations using the B3LYP functional have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray diffraction. inorgchemres.org For instance, a comparison between optimized structures using the B3LYP method with different basis sets (6-311++G(d,p) and TZVP) and experimental X-ray data for 4H-1,2,4-triazole-3-thiol showed that theoretical calculations can accurately predict molecular geometry. inorgchemres.org The theoretical calculations are typically performed for an isolated molecule in the gas phase, which can lead to slight deviations from experimental data obtained in the solid state where intermolecular forces like hydrogen bonding and π-π stacking are present. inorgchemres.org

The structure and geometry of various 1,2,3-triazole derivatives have been successfully investigated using the B3LYP/6-311++G(d,p) level of theory, confirming the reliability of this approach for geometry optimization. mdpi.com

ParameterBond Length (Å) - B3LYP/TZVPBond Length (Å) - Experimental
C=S1.6611.675
N3-N51.3651.379
C2-N41.3691.361
N3-H121.0050.890

Source: Adapted from theoretical studies on 4H-1,2,4-triazole-3-thiol. inorgchemres.org

The accuracy of DFT calculations is highly dependent on the chosen level of theory (the functional) and the basis set. The selection involves a trade-off between computational cost and accuracy.

For triazole-thiol systems, the hybrid functional B3LYP is frequently used. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been demonstrated to yield reliable results for the geometry and vibrational frequencies of such heterocyclic compounds. inorgchemres.orgnih.govnih.gov Other functionals like M06-2X and X3LYP have also been utilized in studies of related compounds. isres.org

The basis set determines the set of mathematical functions used to build the molecular orbitals. For triazole derivatives, Pople-style basis sets are common. The 6-311++G(d,p) basis set is often employed for its balance of accuracy and efficiency. mdpi.comnih.gov This basis set is of a split-valence, triple-zeta quality and includes diffuse functions (++) to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in orbital shapes. In some studies, the cc-pVDZ (correlation-consistent polarized valence double-zeta) or TZVP (triple-zeta valence with polarization) basis sets are also used. inorgchemres.orgisres.org It has been noted that the B3LYP/6-31G(d,p) level is also well-suited and reliable for investigating tautomerism in these systems. nih.govresearchgate.net The choice of method and basis set is often validated by comparing calculated results, such as vibrational spectra, with experimental data. nih.govisres.org

Electronic Structure Analysis

Analysis of the electronic structure provides crucial information about charge distribution, reactivity sites, and the electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular reactivity and stability.

For triazole-thiol derivatives, HOMO-LUMO analysis is a standard part of computational studies. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. isres.org In a study on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, the HOMO energy was reported as -6.02 eV and the LUMO energy as -1.67 eV, resulting in an energy gap of approximately 4.35 eV. The HOMO was found to be distributed over the triazole and thiol groups, while the LUMO was localized on the pyridyl ring, indicating the direction of intramolecular charge transfer.

Table 2: Frontier Molecular Orbital Energies for a Triazole-thiol Derivative (Note: This data is for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a related compound, to illustrate the typical values obtained.)

Molecular OrbitalEnergy (eV)
HOMO-6.02
LUMO-1.67
Energy Gap (ΔE) 4.35

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are targets for nucleophilic attack.

Green regions denote neutral potential.

For triazole-thiol compounds, MEP maps reveal that the most negative potential is typically located around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol/thione group, identifying them as nucleophilic centers. researchgate.net The hydrogen atoms, particularly the one attached to a nitrogen or sulfur, show positive potential, marking them as electrophilic sites. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the coordination behavior of the molecule with metal ions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a method for studying charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It calculates the charges on individual atoms based on the occupancies of the natural atomic orbitals.

In studies of 1,2,4-triazole-3-thione derivatives, NBO analysis has been used to understand the stability of different tautomers and to investigate intermolecular hydrogen bonding. nih.govisres.org The analysis provides a more detailed picture of the electronic structure than simple Mulliken population analysis. For example, NBO calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione indicated that the calculated atomic charge distributions make the compound a potential multi-dentate ligand for coordinating with metal ions. mdpi.com The charge distribution helps to identify the primary donor atoms in coordination chemistry. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving 1H-1,2,3-triazole-5-thiolate. By modeling the potential energy surface, researchers can identify and characterize the transient species and energetic barriers that govern the transformation from reactants to products. These theoretical approaches are essential for understanding reaction feasibility, kinetics, and the electronic changes that occur throughout a chemical process.

Transition State Characterization (e.g., QST2 method)

The elucidation of a reaction mechanism hinges on the identification of its transition state (TS), which represents the highest energy point along the reaction coordinate. joaquinbarroso.com The Synchronous Transit-Guided Quasi-Newton (STQN) method, available in computational chemistry software like Gaussian, is a robust technique for locating such saddle points on the potential energy surface. joaquinbarroso.comgaussian.com

Two primary variants of this method are the QST2 (Quadratic Synchronous Transit 2) and QST3. uni-muenchen.de The QST2 method is particularly valuable as it requires only the optimized geometries of the reactant and the product as input. gaussian.comgithub.io The algorithm then interpolates a path between these two endpoints to generate an initial guess for the transition state structure, which it subsequently refines. gaussian.com For the process to be successful, it is crucial that the atom numbering remains consistent between the reactant and product molecule specifications. joaquinbarroso.com

In the context of triazole-thiol compounds, the QST2 method has been effectively employed to study tautomeric interconversions, such as the intramolecular single proton transfer between a nitrogen atom and a sulfur atom in the thiol-thione equilibrium. najah.edu For instance, in a study on a related 1,2,4-triazole-thione derivative, the QST2 method successfully generated the transition state structure, revealing that the migrating proton is situated between the N and S atoms, forming a pseudo-four-membered ring. najah.edu Analysis of the resulting TS structure often shows it resembles one tautomer more closely than the other, providing insight into the reaction pathway. najah.edu Once the TS is located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

Energy Profiles of Tautomeric Interconversions

This compound exhibits thiol-thione tautomerism, an equilibrium between the thiol (-SH) form and the thione (C=S) form. smolecule.com The position of this equilibrium is influenced by factors such as the compound's environment and substitution patterns. smolecule.com Computational studies allow for the construction of detailed energy profiles that map the energetic landscape of this interconversion.

These profiles plot the relative energy of the system as it moves from one tautomer to the other via the transition state. The key parameters derived from these profiles are the relative energies of the tautomers and the activation energy barrier for the interconversion. For many triazole-thiol derivatives, the thione tautomer is calculated to be the more stable isomer. najah.eduresearchgate.net Computational studies on related 1,2,4-triazole-3-thiones have shown that the thione form can be more stable than the thiol form, with a significant energy barrier for the conversion, suggesting the process is generally disfavored. researchgate.net

The solvent environment can also have a substantial effect on the energy profile. researchgate.net In aqueous and polar environments, the anionic thiolate form of this compound is reported to be the dominant species. smolecule.com Gas-phase studies on the parent 1H-1,2,3-triazole indicate a preference for the 2H-tautomer, but substitution at the 5-position, as in the case of the thiolate, shifts this equilibrium. smolecule.com The energy differences between tautomers are often small, in the range of a few kilocalories per mole, indicating that multiple forms can coexist under certain conditions.

Advanced Computational Methodologies

Beyond elucidating reaction mechanisms, advanced computational techniques offer deeper insights into the supramolecular assembly and potential biological interactions of this compound and its derivatives.

Hirshfeld Surface Analysis (HSA) for Intermolecular Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. acs.orgmdpi.com By partitioning the crystal electron density, HSA generates a unique surface for each molecule, which can be color-mapped with properties like dnorm (normalized contact distance) to highlight regions of significant intermolecular contact. mdpi.comiucr.org Intense red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. acs.orgmdpi.com

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Triazole Derivative Data derived from a study on 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one. researchgate.net

Interaction TypeContribution (%)
H···H62.0
H···C/C···H16.1
H···N/N···H13.7
H···O/O···H7.5

Molecular Docking and Dynamics Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a 1,2,3-triazole derivative) when bound to a second molecule (a receptor, typically a protein). ekb.egnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes at the molecular level. mdpi.combohrium.com For triazole-based compounds, docking studies have been performed against a wide range of biological targets, including enzymes like thymidylate synthase and acetylcholinesterase, to rationalize their observed biological activities. nih.govbohrium.com These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the atomic movements over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein's active site upon ligand binding. nih.gov For example, MD simulations have been used to confirm the stability of triazole-indole hybrids within the binding site of human placental aromatase, a key target in breast cancer treatment. nih.gov

Semi-Empirical Calculations (e.g., PM5)

Semi-empirical quantum mechanical methods, such as PM5 (Parametric Method 5), offer a computationally less expensive alternative to ab initio methods for studying the electronic properties of large molecular systems. nih.govscielo.br These methods use parameters derived from experimental data to simplify some of the complex calculations involved in solving the Schrödinger equation. scielo.br

Semi-empirical calculations are frequently used to determine properties like the heat of formation (HOF), dipole moments, and ionization potentials for newly synthesized compounds. nih.govscielo.brmdpi.com In several studies involving novel quasi-podands featuring 1,2,3-triazole rings, the PM5 method was successfully used to calculate the final heat of formation and to analyze geometric parameters such as bond distances and angles, complementing the experimental data obtained from spectroscopic techniques. nih.govmdpi.com

Table 2: Example of Data Obtained from PM5 Semi-empirical Calculations for Triazole Derivatives Data represents a selection of calculated properties for novel quasi-podands containing 1,2,3-triazole rings. mdpi.com

CompoundHeat of Formation (HOF) [kcal/mol]Key Atom Distance [Å]Key Bond Angle [°]
Compound 9-391.1310.37109.8
Compound 10-426.6312.63109.8
Compound 11-469.7110.37109.8
Compound 12-505.2112.63109.8
Compound 13-548.2910.37109.8

Functional Materials Based on this compound Scaffolds

The inherent electronic properties and versatile coordination chemistry of the this compound scaffold have led to its use in a range of advanced functional materials. smolecule.com Its ability to act as a ligand for metal complexes is crucial for applications in materials science. evitachem.com

The this compound moiety is a component in the synthesis of innovative organic electronic materials, particularly luminescent materials and polymers. smolecule.com The electronic properties of the triazole ring, combined with the sulfur atom of the thiolate, can be tuned to create materials with specific optical and electronic characteristics. For instance, complexes of the related 1,2,4-triazole-3-thiol with metal ions like cadmium have been investigated for their potential in photonic devices. The aromatic stability and defined geometry of the triazole ring contribute to the formation of ordered structures, which are essential for efficient charge transport and luminescence in organic electronic devices.

The ability of the 1H-1,2,3-triazole ring and the thiolate group to bind with various species makes this scaffold an excellent candidate for chemosensors. researchgate.net The nitrogen atoms of the triazole and the sulfur atom of the thiolate can coordinate with metal ions, while the polarized N-H and C-H bonds can interact with anions through hydrogen bonding. researchgate.netuq.edu.au

Derivatives of 1,2,3-triazole have been successfully developed as selective sensors for a range of metal ions. Chalcone-based 1,2,3-triazole derivatives have demonstrated the ability to selectively detect lead (Pb²⁺) and copper (Cu²⁺) ions. nih.govnih.gov The binding of the metal ion to the nitrogen atoms of the triazole ring is often accompanied by a detectable change in the molecule's spectroscopic properties, such as its UV-Vis absorption. nih.gov In one study, the downfield shift of the triazole ring proton in the ¹H NMR spectrum confirmed the interaction between the metal ion and the triazole moiety. nih.gov

Beyond cationic species, triazole-based systems are also effective in anion recognition. A simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) group was designed as a "turn-on" fluorescent sensor. rsc.org It showed high selectivity for fluoride (B91410) (F⁻) anions over other common anions like Cl⁻, Br⁻, I⁻, and H₂PO₄⁻. rsc.org The interaction mechanism relies on the formation of hydrogen bonds between the anion and the triazole/phenol moieties, inducing a measurable fluorescence response. rsc.org

Sensor TypeAnalyte DetectedDetection LimitAnalytical Method
Chalcone-based 1,2,3-triazolePb(II)100 µMUV-Vis Spectroscopy
Chalcone-based 1,2,3-triazoleCu(II)110 µMUV-Vis Spectroscopy
Phenol-containing 1,2,3-triazoleF⁻Not SpecifiedFluorescence Spectroscopy

The 1,2,3-triazole scaffold plays a significant role in the development of functional coatings, particularly for corrosion inhibition on metal surfaces. researchgate.netresearchgate.net Organic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors because these heteroatoms can coordinate with the metal surface, forming a protective film. mdpi.com The 1,2,3-triazole ring is chemically stable and, along with the thiolate group, can strongly adsorb onto metal surfaces like copper, steel, and aluminum, preventing corrosive attack in aggressive environments. researchgate.netmdpi.comdntb.gov.ua

The effectiveness of these coatings stems from the ability of the triazole-thiolate molecules to form a self-assembled monolayer on the metal. This barrier isolates the metal from the corrosive medium. ijcsi.pro Research on related 1,2,4-triazole-3-thiol derivatives has shown that they act as mixed-type inhibitors, slowing down both the anodic and cathodic reactions of the corrosion process on copper in chloride solutions. ijcsi.pro The strong adsorption and formation of a protective layer significantly reduce the corrosion rate. ijcsi.pro

Catalytic Systems Utilizing this compound Ligands

The versatile coordination capabilities of this compound make it a highly effective ligand in various catalytic systems. evitachem.com Both the nitrogen atoms of the triazole ring and the sulfur atom of the thiolate can bind to metal centers, creating stable and reactive catalysts for a variety of chemical transformations. evitachem.commdpi.com

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of thiol or thioether functionalities into MOF structures is a growing area of research. rsc.org Thiol-based MOFs can be categorized based on their linkers, including those where the thiol group is part of an azolate-containing ligand, such as this compound. rsc.org

These triazole-thiolate linkers can coordinate with metal ions through both their nitrogen and sulfur atoms, leading to the formation of robust and functional frameworks. mdpi.comrsc.org While many reported triazole-based MOFs utilize carboxylate groups for linking, researchgate.net the use of the thiolate group offers different coordination geometries and electronic properties. mdpi.com For example, 1H-1,2,3-triazole-4,5-dithiolate has been used as a ligand to coordinate with metals like Ni(II), Pd(II), and Pt(II) specifically through the dithiolate unit, creating complexes with interesting electronic properties. mdpi.com These materials are investigated for applications in catalysis, gas storage, and sensing. nih.gov

The this compound ligand can be used to create both homogeneous and heterogeneous catalysts. In homogeneous catalysis, soluble metal complexes containing the triazole-thiolate ligand are used. A patent describes catalysts made from 1,2,4-triazole (B32235) ligands and transition metals like iron and copper for oxidation reactions. google.com These catalysts can be modified with auxiliary ligands, including thiols, to tune their reactivity. google.com

For heterogeneous catalysis, the triazole-based catalyst is immobilized on a solid support, which allows for easy separation and recycling. mdpi.comhuji.ac.il For example, a Ru(II) complex anchored to a 1,2,3-triazole-functionalized SBA-15 silica (B1680970) support has been developed as a highly efficient and reusable heterogeneous catalyst. huji.ac.il This system was effective for multicomponent cycloaddition reactions in water. huji.ac.il The synthesis of 1,2,3-triazoles itself is often catalyzed by copper in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which can be performed using both homogeneous and heterogeneous copper catalysts. mdpi.comacs.org The resulting triazole can then serve as a ligand in a new catalytic system, demonstrating the modularity of this chemical motif.


Exploiting Triazolylidene-Type Mesoionic Carbenes in Catalysis

Mesoionic carbenes (MICs) derived from the 1,2,3-triazole scaffold, known as 1,2,3-triazolylidenes, have emerged as a highly popular and effective class of ligands in catalysis. nih.govacs.orgacs.org Their popularity stems from their modular and straightforward synthesis and, most notably, their strong electron-donating properties. nih.govacs.orgacs.org These strong donor characteristics lead to robust metal-ligand bonds, which is a desirable trait in many catalytic applications. acs.org

While they have been extensively used with transition metals, recent years have seen their utility expand to include main group elements. nih.govacs.org The synthesis of metal complexes with these ligands is generally achieved by generating the triazolylidene in situ from its corresponding triazolium salt, followed by the metalation process. acs.org The versatility and potent electronic nature of 1,2,3-triazolylidene-type MICs have made them powerful tools in designing catalysts for a wide array of transformations, including cross-coupling reactions, olefin metathesis, and water oxidation. researchgate.net

Electrochemical Applications

Electrochemical Behavior and Oxidation/Reduction Processes

The electrochemical behavior of this compound and its derivatives is largely dictated by the reactive thiol/thiolate group. The thiol group (-SH) is susceptible to oxidation, a process that can be readily observed in electrochemical studies. This oxidation typically involves a dimerization process, leading to the formation of a disulfide derivative. researchgate.net For instance, the electrochemical oxidation of 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol in a basic medium on a glassy carbon electrode shows an irreversible oxidation peak, which is attributed to this disulfide formation (an EC mechanism). researchgate.net

The oxidation potential is often dependent on the pH of the medium, with potentials generally decreasing as the pH increases from acidic to basic conditions. researchgate.net Conversely, the compound can be reduced to generate thiolates. smolecule.com The presence of the triazole ring, with its multiple nitrogen atoms and delocalized π-electrons, coupled with the sulfur atom, imparts high redox activity to these molecules, making them suitable for various electrochemical applications. dergipark.org.tr

Modified Electrode Fabrication and Performance

Derivatives of triazole-thiol are excellent candidates for modifying electrode surfaces to create high-performance electrochemical sensors. tandfonline.com These molecules can be coated onto electrode materials like glassy carbon (GCE) and gold (Au) through methods such as electropolymerization. tandfonline.comnih.govsci-hub.se For example, a poly(1H-1,2,4-triazole-3-thiol) film can be electrochemically deposited onto a gold electrode, creating a modified surface with enhanced catalytic activity. dergipark.org.trsci-hub.se

The modification of a GCE with 3-amino-1,2,4-triazole-5-thiol (3ATT) enhances the electrode's effective surface area and electrical conductivity. tandfonline.com Similarly, modifying a gold electrode with a 1H-1,2,4-triazole-3-thiol polymer film significantly improves its catalytic capabilities toward the oxidation of analytes like phenol, resulting in a 3.41-fold increase in the precision of the measurement compared to the bare electrode. dergipark.org.tr These modified electrodes benefit from the high redox activity and good thermal stability of the triazole derivatives. dergipark.org.tr The fabrication process is often simple, fast, and low-cost, yielding sensors with excellent reproducibility and repeatability. tandfonline.comsci-hub.se

Voltammetric Determination Methodologies

Electrodes modified with triazole-thiolates serve as sensitive and selective platforms for the voltammetric determination of various chemical species. tandfonline.comnih.gov Using techniques like differential pulse voltammetry (DPV), these sensors can detect low concentrations of analytes with high accuracy. tandfonline.comnih.gov

For instance, a glassy carbon electrode modified with 3-amino-1,2,4-triazole-5-thiol (3ATT-GCE) has been successfully used for the determination of catechol. tandfonline.com This sensor exhibits a wide linear response and a low detection limit. tandfonline.com Similarly, gold electrodes modified with 1H-1,2,4-triazole-3-thiol have been employed to determine vanillin (B372448) and phenol in various samples, including tap water. dergipark.org.trnih.gov These methods demonstrate good reproducibility, stability, and resistance to interference from other substances. tandfonline.comnih.gov

Performance of Triazole-Thiolate Modified Electrodes in Voltammetric Determination
Modified ElectrodeAnalyteVoltammetric MethodLinear Range (µM)Limit of Detection (LOD) (µM)Reference
3ATT-GCECatecholDPV0.088 - 10.5 and 10.5 - 6290.024 tandfonline.com
poly(T3T)-AuVanillinDPV0.1 - 11.30.04 nih.gov
poly(T3T)-AuCatecholDPV0.015 - 2.80.00188 sci-hub.se
Au/T3TPhenolDPV0.1 - 360.012 dergipark.org.tr

Corrosion Inhibition Mechanisms

Triazole derivatives, particularly those containing thiol or thione groups, are recognized as highly effective corrosion inhibitors for various metals and alloys, such as steel, in acidic environments. nih.govresearchgate.netacs.orgmdpi.com The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.netmdpi.com This adsorption forms a protective film that blocks the active corrosion sites, thereby preventing the metal's dissolution and the cathodic hydrogen evolution reaction. nih.govbohrium.com

The effectiveness of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the π-electrons of the triazole ring. nih.govacs.orgmdpi.com These features facilitate strong adsorption onto the metal surface through donor-acceptor interactions with the vacant d-orbitals of the metal atoms. nih.govacs.orgmdpi.com Studies have shown that these inhibitors can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. nih.govacs.orgbohrium.com

Adsorption Behavior of Triazole-Thiolates on Metal Surfaces (e.g., Langmuir Isotherm)

The interaction between triazole-thiolate inhibitors and the metal surface can be described by adsorption isotherms, with the Langmuir adsorption isotherm model being frequently applicable. nih.govresearchgate.netijcsi.prorsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The adsorption process is spontaneous, as indicated by the negative values of the standard free energy of adsorption (ΔG°ads). nih.govacs.org

The magnitude of ΔG°ads provides insight into the nature of the adsorption. Values around -20 kJ/mol or less negative are typically associated with electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or coordinate bond formation (chemisorption). nih.gov For many triazole-thione derivatives, the calculated ΔG°ads values fall between these ranges (e.g., -36.7 and -38.5 kJ/mol for TMAT and DMTMAT on carbon steel), indicating that the adsorption process involves a combination of both physisorption and chemisorption. nih.govacs.org This mixed-mode adsorption leads to the formation of a stable, protective film on the metal surface, significantly enhancing corrosion resistance. nih.govacs.org

Thermodynamic Data for the Adsorption of Triazole-Thione Inhibitors on Carbon Steel in 1 M HCl
InhibitorΔG°ads (kJ/mol)Adsorption TypeReference
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)-36.7Mixed (Physisorption/Chemisorption) nih.govacs.org
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)-38.5Mixed (Physisorption/Chemisorption) nih.govacs.org

Applications in Advanced Materials Science and Catalysis

Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the protective properties of inhibitor films at the metal/electrolyte interface. In the study of 1H-1,2,3-triazole-5-thiolate and its derivatives as corrosion inhibitors, EIS provides crucial insights into the mechanisms of protection. The technique works by applying a small amplitude AC signal over a range of frequencies to the electrochemical system and measuring the impedance response.

When a metal, such as steel or copper, is immersed in a corrosive medium containing a triazole-based inhibitor, the inhibitor molecules adsorb onto the metal surface, forming a protective barrier. mdpi.com This adsorption layer alters the electrochemical properties of the interface, which is detectable by EIS. The resulting data is often plotted in Nyquist or Bode plots and analyzed by fitting to an equivalent electrical circuit (EEC). researchgate.net

A common EEC model for such a system includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate; a higher Rct indicates a slower corrosion process and thus, better inhibition. The Cdl value is related to the thickness and dielectric properties of the protective film. A decrease in Cdl upon addition of the inhibitor suggests the formation of an adsorbed layer that displaces water molecules and reduces the exposed surface area. mdpi.com

Studies on various triazole derivatives have consistently shown that their presence significantly increases the Rct value and decreases the Cdl value, confirming the formation of a stable and protective film on the metal surface. mdpi.combohrium.com For instance, investigations into triazole derivatives as inhibitors for mild steel in acidic solutions have used EIS to quantify their high inhibition efficiencies. mdpi.com The impedance response, particularly the diameter of the semicircle in the Nyquist plot, grows substantially with increasing inhibitor concentration, which corresponds to enhanced protection against corrosion.

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Triazole Derivatives This table is a generalized representation based on typical findings for triazole inhibitors.

Inhibitor Concentration Rs (Ω·cm²) Rct (Ω·cm²) Cdl (µF·cm⁻²) Inhibition Efficiency (%)
Blank (0 ppm) 1.2 50 200 -
25 ppm 1.3 450 80 88.9
50 ppm 1.3 980 55 94.9

The mechanism by which a corrosion inhibitor functions can be classified based on its effect on the anodic and cathodic half-reactions of the corrosion process. Potentiodynamic polarization studies, which generate Tafel plots, are instrumental in this determination. For this compound and related triazole compounds, research has widely demonstrated a mixed-type inhibitor action. bohrium.combohrium.comijcsi.pro

A mixed-type inhibitor is one that suppresses both the anodic reaction (the dissolution of the metal, e.g., Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (typically the evolution of hydrogen in acidic media, e.g., 2H⁺ + 2e⁻ → H₂) simultaneously. ijcsi.pro This is visually represented in Tafel plots by a shift in both the anodic and cathodic polarization curves to lower current densities upon the addition of the inhibitor. bohrium.com

The action of this compound as a mixed-type inhibitor is attributed to its molecular structure. The triazole ring, along with the sulfur and nitrogen heteroatoms, possesses lone pairs of electrons, enabling the molecule to adsorb strongly onto the metal surface. mdpi.com This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and vacant d-orbitals of the metal).

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound -
1-benzyl-4-phenyl-1H-1,2,3-triazole BPT
(1-benzyl-1H-1,2,3-triazole-4-yl)methanol BTM
3-amino-5-mercapto-1,2,3-triazole AMTA
1,1′-dibenzyl-5-phenyl-1H,1′H-4,4′-bi(1,2,3-triazole) DBPBT
3-amino-1,2,4-triazole-5-thiol ATT
Iron Fe

Q & A

Q. How is 1H-1,2,3-triazole-5-thiolate synthesized and characterized in academic research?

A common synthesis route involves reacting sodium this compound with alkyl halides (e.g., benzyl bromide) in ethanol under controlled temperatures (0°C to RT). Post-reaction, extraction with ethyl acetate, washing with brine, and drying with Na₂SO₄ yield derivatives like 4-(benzylthio)-1H-1,2,3-triazole. Characterization employs 1^1H NMR (e.g., δ = 4.12 ppm for benzyl protons) and LCMS (e.g., [M+H]+^+ at 192.0) to confirm purity and structure .

Q. What are the key considerations for ensuring the stability of this compound under varying experimental conditions?

Stability is pH-dependent; the compound retains integrity across a wide pH range. Researchers should validate stability via controlled pH experiments (e.g., buffer systems) and monitor degradation using techniques like HPLC or UV-Vis spectroscopy. Stability testing under thermal stress (e.g., TGA/DSC) is also critical for applications requiring high-temperature conditions .

Q. What spectroscopic methods are most effective for confirming the purity and structure of derivatives?

1^1H/13^13C NMR resolves substituent positions and confirms regioselectivity (e.g., benzyl group attachment). LCMS identifies molecular ions and fragmentation patterns, while FT-IR verifies functional groups (e.g., S-H stretches at ~2500 cm1^{-1}). X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals .

Q. How can reaction conditions be optimized for introducing substituents to the triazole ring?

Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance nucleophilicity of the thiolate group. Controlled addition of electrophiles (e.g., isopropyl iodide) at low temperatures minimizes side reactions. Reaction progress should be monitored via TLC or in-situ NMR .

Q. What are common synthetic challenges in generating analogs, and how are they mitigated?

Challenges include regioselectivity issues and byproduct formation. Strategies:

  • Employing click chemistry for selective triazole formation.
  • Purification via column chromatography or recrystallization.
  • Computational modeling (e.g., DFT) to predict reactive sites and optimize substituent placement .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound complexes?

SHELXL refines structures using high-resolution diffraction data. Key steps:

  • Input initial coordinates from SHELXS/SHELXD solutions.
  • Apply restraints for anisotropic displacement parameters.
  • Validate hydrogen bonding and packing via WinGX/ORTEP visualization. Advanced features like twin refinement resolve data ambiguities in low-symmetry space groups .

Q. What methodologies analyze discrepancies between theoretical and experimental data for triazole derivatives?

  • Compare DFT-predicted bond lengths/angles with crystallographic data.
  • Use statistical tools (e.g., R-factor analysis) to quantify deviations.
  • Reconcile contradictions by adjusting computational parameters (e.g., solvent effects in Gaussian calculations) .

Q. What advanced techniques study structure-activity relationships (SAR) in enzyme inhibition?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase-II.
  • MD simulations assess dynamic interactions over time.
  • Correlate substituent electronic properties (Hammett constants) with IC50_{50} values from enzymatic assays .

Q. How are conflicting crystallographic data addressed in molecular geometry determination?

  • Apply Hirshfeld surface analysis to resolve intermolecular interaction ambiguities.
  • Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Cross-validate with spectroscopic data (e.g., NMR NOE effects for stereochemistry) .

Q. What strategies integrate computational modeling with experimental synthesis in drug design?

  • Fragment-based design: Use docking results to prioritize substituents for synthesis.
  • QSAR models guide structural modifications to enhance bioavailability.
  • Validate predictions via in vitro assays (e.g., enzyme inhibition) and crystallographic validation of ligand-target complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.